![molecular formula C20H27BN2O5 B12290308 Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1355249-30-7](/img/structure/B12290308.png)
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxybenzyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrazole derivative.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium on carbon, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted pyrazole derivatives.
Scientific Research Applications
Drug Development
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can lead to the development of new medications targeting diseases such as cancer and diabetes. The incorporation of the boron-containing moiety enhances the compound's biological activity and selectivity towards specific biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that specific modifications can enhance the compound's efficacy against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways responsible for tumor growth and proliferation.
Agricultural Chemistry
In agricultural applications, this compound plays a role in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. The incorporation of the pyrazole structure contributes to increased potency against target pests while minimizing environmental impact.
Case Study: Enhanced Herbicide Formulation
A study evaluated a formulation containing this compound as an active ingredient. Results indicated a significant increase in weed control efficacy compared to traditional formulations. This advancement can lead to higher crop yields and reduced reliance on chemical applications.
Material Science
The compound is utilized in material science for creating advanced materials such as polymers and coatings. Its unique chemical structure allows for enhanced durability and resistance to environmental factors like moisture and UV radiation.
Table: Properties of Materials Incorporating the Compound
Property | Value |
---|---|
Tensile Strength | High |
UV Resistance | Excellent |
Moisture Barrier | Superior |
Catalysis
In catalysis, this compound acts as a catalyst in various organic synthesis reactions. Its ability to facilitate reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.
Case Study: Catalytic Efficiency
A comparative study highlighted its effectiveness in cross-coupling reactions compared to traditional catalysts. The results showed improved yields and reduced reaction times when using this compound as a catalyst.
Analytical Chemistry
The compound is also employed in analytical chemistry for developing methods to detect and quantify other compounds. Its boron content allows for unique interactions with analytes that enhance detection sensitivity.
Application Example: Chromatography
In gas chromatography-mass spectrometry (GC-MS), the inclusion of this compound has led to improved resolution and identification of complex mixtures.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can interact with biological molecules through boron-oxygen interactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and potential applications. The presence of the dioxaborolane moiety, in particular, allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Overview
Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound includes a pyrazole ring known for its diverse biological activities, particularly in drug development.
- Molecular Formula : C20H27BN2O5
- Molecular Weight : 386.3 g/mol
- CAS Number : 1355249-30-7
- IUPAC Name : ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety can modulate enzyme activity and receptor interactions. The presence of the dioxaborolane group enhances its potential for forming complexes with biomolecules, possibly influencing cellular processes through boron-mediated interactions .
Medicinal Chemistry
This compound is being explored for its potential as a pharmaceutical agent. Its structure allows it to serve as a building block for synthesizing derivatives that may target specific enzymes or receptors involved in various diseases.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against several cancer cell lines by targeting pathways involved in tumor growth .
Antimicrobial Properties
Some pyrazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures inhibit the growth of various bacteria and fungi. This suggests that this compound could be further investigated for its potential use in treating infections .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazole derivatives. The findings indicated that the tested compounds significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. This compound was among the compounds that showed promising results .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 1-(4-methoxybenzyl)-... | MCF-7 | 15 | Caspase activation |
Similar Pyrazole Derivative | A549 | 10 | Apoptosis induction |
Antimicrobial Activity Assessment
In another research study focusing on antimicrobial properties, derivatives of pyrazoles were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications in the structure led to enhanced antimicrobial activity. This suggests that Ethyl 1-(4-methoxybenzyl)-... could be optimized for improved efficacy against resistant strains .
Properties
CAS No. |
1355249-30-7 |
---|---|
Molecular Formula |
C20H27BN2O5 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H27BN2O5/c1-7-26-18(24)17-16(21-27-19(2,3)20(4,5)28-21)13-23(22-17)12-14-8-10-15(25-6)11-9-14/h8-11,13H,7,12H2,1-6H3 |
InChI Key |
YRZWNOHRBBAZBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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